(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 205.68 g/mol. This compound is a hydrochloride salt of the methyl ester of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and it is recognized for its potential applications in medicinal chemistry due to its structural properties and biological activity.
The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, where it is listed under the CAS number 565456-77-1. It falls under the classification of bicyclic compounds and azabicyclic compounds, characterized by a bicyclic structure containing nitrogen in one of the rings. Additionally, it is categorized as a hydrochloride salt, which is important for its solubility and stability in various applications.
The synthesis of (1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves several steps that can include:
These methods illustrate a multi-step synthetic pathway that highlights the complexity of synthesizing bicyclic compounds with specific stereochemistry .
The molecular structure of (1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride can be represented using both InChI and SMILES notations:
InChI=1S/C9H15NO2.ClH/c1-9(2)5-4-10-7(6(5)9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H/t5-,6-,7-;/m0./s1
CC1(C2C1C(NC2)C(=O)OC)C.Cl
This structure reveals a bicyclic framework with specific stereochemical configurations at positions 1, 2, and 5 . The presence of the nitrogen atom in the bicyclic system contributes to its biological activity.
(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure for specific applications in research and pharmaceuticals.
The mechanism of action of (1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride primarily involves its interaction with biological macromolecules such as enzymes and receptors:
These interactions suggest potential therapeutic roles in modulating biological processes.
The physical and chemical properties of (1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride include:
These properties are crucial for handling and application in laboratory settings .
The potential applications of (1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride include:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0